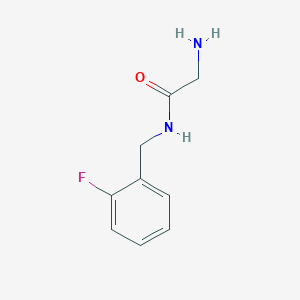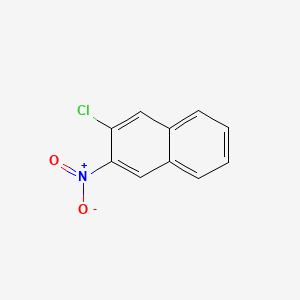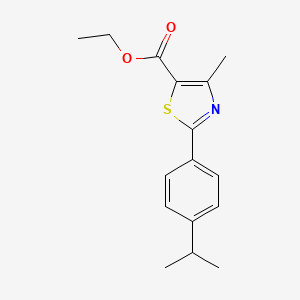
5-Bromo-2-methyl-3-nitrophenol
概要
説明
5-Bromo-2-methyl-3-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of a bromine atom at the fifth position, a methyl group at the second position, and a nitro group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-nitrophenol typically involves a multi-step process:
-
Nitration of 2-Methylphenol: : The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the meta position relative to the hydroxyl group, yielding 2-methyl-3-nitrophenol.
-
Bromination: : The 2-methyl-3-nitrophenol is then subjected to bromination. This step involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The bromine atom is introduced at the para position relative to the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity.
Catalyst Optimization: The use of optimized catalysts can enhance the efficiency of the bromination step, reducing the formation of by-products and improving overall yield.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-3-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 5-Bromo-2-methyl-3-aminophenol.
Substitution: 5-Amino-2-methyl-3-nitrophenol or 5-Thio-2-methyl-3-nitrophenol.
Oxidation: 5-Bromo-2-methyl-3-nitroquinone.
科学的研究の応用
5-Bromo-2-methyl-3-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques, including chromatography and spectroscopy.
作用機序
The mechanism of action of 5-Bromo-2-methyl-3-nitrophenol depends on its specific application. In biological systems, its activity is often related to the presence of the nitro and bromine groups, which can interact with biological molecules through various pathways:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects.
Bromine Atom: The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets such as enzymes or receptors.
類似化合物との比較
Similar Compounds
2-Methyl-3-nitrophenol: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-nitrophenol: Lacks the methyl group, which affects its chemical properties and applications.
5-Bromo-2-methylphenol:
Uniqueness
5-Bromo-2-methyl-3-nitrophenol is unique due to the combination of the bromine, methyl, and nitro groups on the phenol ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
特性
IUPAC Name |
5-bromo-2-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWLYPHIKTHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646177 | |
| Record name | 5-Bromo-2-methyl-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864550-41-4 | |
| Record name | 5-Bromo-2-methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864550-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















